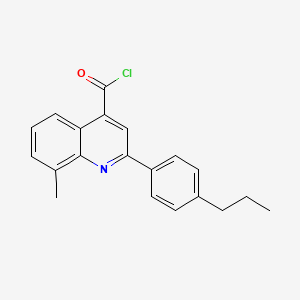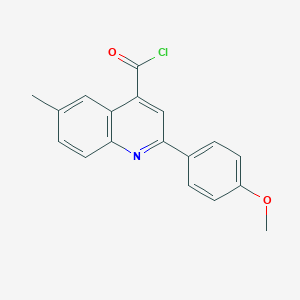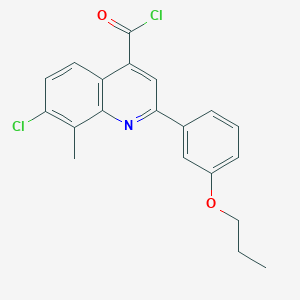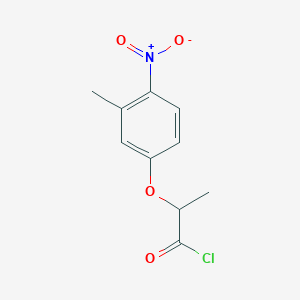
2-(1,1-Difluoroethyl)-1,4-dimethylbenzene
Descripción general
Descripción
2-(1,1-Difluoroethyl)-1,4-dimethylbenzene, also known as 1,1-difluoro-2,4-dimethylbenzene, is a chemical compound that is used in a variety of laboratory experiments. It is a colorless liquid with a sweet odor and a boiling point of 122°C. It is most commonly used as a solvent in organic synthesis and as a reagent in various types of reactions. It can also be used as a catalyst in certain reactions, such as the reaction between nitrobenzene and acetic acid. The purpose of
Aplicaciones Científicas De Investigación
Applications in Environmental and Material Science
Novel Brominated Flame Retardants : A review on the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food highlights the need for further research on their occurrence, environmental fate, and toxicity. High concentrations of certain NBFRs in indoor environments suggest a significant application in consumer products but also raise concerns about potential environmental and health impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Microbial Degradation of Polyfluoroalkyl Chemicals : Research into the microbial degradation pathways of polyfluoroalkyl chemicals in the environment sheds light on the biodegradability and environmental fate of these persistent compounds, highlighting the importance of understanding their long-term ecological impacts (Liu & Mejia Avendaño, 2013).
Advances in Fluoroalkylation Reactions
- Fluoroalkylation in Aqueous Media : A review focusing on the development of fluoroalkylation reactions in aqueous media emphasizes the significance of environmentally friendly methods for incorporating fluorinated groups into target molecules, which is relevant for pharmaceuticals, agrochemicals, and functional materials (Song et al., 2018).
Fluorinated Compounds in Health and Environmental Safety
- Health Risks of Novel Fluorinated Alternatives : Investigation into the environmental occurrence, fate, and effects of alternative per- and polyfluoroalkyl substances (PFASs) reveals that these novel fluorinated alternatives may possess comparable or more severe potential toxicity than legacy PFASs, underscoring the need for comprehensive toxicological studies (Wang et al., 2019).
Synthetic Chemistry and Methodologies
- Practical Synthesis of Fluorinated Compounds : The development of practical synthesis methods for fluorinated compounds like 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, illustrates the ongoing efforts to refine and improve the synthesis of fluorinated molecules for various industrial applications (Qiu et al., 2009).
Propiedades
IUPAC Name |
2-(1,1-difluoroethyl)-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2/c1-7-4-5-8(2)9(6-7)10(3,11)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGXOZCLCILWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Difluoroethyl)-1,4-dimethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453418.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1453425.png)